The table below summarizes the fundamental identifying information and predicted physicochemical properties for cyclo(Ser-Tyr) based on the search results.
| Property Category | Details |
|---|---|
| IUPAC Name | (3S,6S)-3-(Hydroxymethyl)-6-[(4-hydroxyphenyl)methyl]-2,5-piperazinedione [1] |
| Other Names | Cyclo(L-seryl-L-tyrosyl); Cyclo(-L-Ser-L-Tyr); c(Ser-Tyr); cyclo(Tyr-Ser) [1] |
| CAS Registry Number | 21754-31-4 [1] |
| Molecular Formula | C₁₂H₁₄N₂O₄ [1] |
| Molecular Weight | 250.25 g/mol [1] |
| Predicted Boiling Point | 679.1 ± 45.0 °C [1] |
| Predicted Density | 1.339 ± 0.06 g/cm³ [1] |
| Predicted pKa | 9.90 ± 0.15 [1] |
| Storage Condition | -15°C [1] |
While a specific protocol for synthesizing cyclo(Ser-Tyr) was not found, the following general experimental workflows, derived from studies on analogous DKPs, are standard in the field and can be directly applied.
The following diagram outlines the key steps for the synthesis, isolation, and structural characterization of a diketopiperazine like cyclo(Ser-Tyr).
Synthesis and characterization workflow for cyclo(Ser-Tyr).
The following techniques are essential for confirming the structure and conformation of synthesized or isolated cyclo(Ser-Tyr):
Although no specific bioactivity data for cyclo(Ser-Tyr) was found in the search results, DKPs as a class are recognized as privileged scaffolds in drug discovery due to their structural rigidity, stability against enzymatic degradation, and ability to bind to diverse biological targets [6].
Notable bioactivities reported for various DKPs include antimicrobial, antifungal, antiviral, antioxidant, neuroprotective, and anticancer effects [6] [4] [7]. For instance, the DKP core is present in the anticancer drug candidate Plinabulin, currently in advanced clinical trials [6] [4]. The presence of tyrosine and serine in the structure of cyclo(Ser-Tyr) suggests potential for antioxidant activity and hydrogen-bonding interactions with biological targets.
The table below summarizes the basic identifying information for cyclo(Ser-Tyr) from a phytochemical database [1].
| Property | Description |
|---|---|
| Systematic Name | (3S,6S)-3-(hydroxymethyl)-6-[(4-hydroxyphenyl)methyl]piperazine-2,5-dione |
| Chemical Formula | C₁₂H₁₄N₂O₄ |
| Average Mass | 250.254 g/mol |
| CAS Number | 21754-31-4 |
| PubChem CID | 3082196 |
While direct data on cyclo(Ser-Tyr) is scarce, numerous studies highlight the significant biological potential of the cyclic dipeptide (2,5-diketopiperazine, DKP) structural class. The following table summarizes key findings on other tyrosine-containing and related DKPs.
| Cyclic Dipeptide | Observed Biological Activity | Experimental Model | Key Findings & Potential Mechanism |
|---|---|---|---|
| cyclo(Phe-Tyr) (cPT) | Neuroprotection [2] | Rat model of ischemic stroke | Alleviated brain injury; modulated JUNB/JNK/NF-κB and SOX5/PI3K/AKT signaling pathways. |
| cyclo(Phe-Tyr) (cPT) | Anticancer [3] | Cultured human cell lines (MCF-7, HeLa, HT-29) | Showed growth inhibition up to 75.6%. |
| cyclo(Phe-Tyr) (cPT) | Cardiac Effects & Ion Channel Blockade [3] | Isolated rat heart / Patch-clamp | Decreased heart rate and cardiac contractile force; irreversible blockade of L-type calcium channels. |
| cyclo(Tyr-Tyr) (cTT) | Opioid Receptor Binding [3] | In vitro competitive binding assay | Significant binding to μ-opioid receptors (IC₅₀ = 0.82 μM). |
| cyclo(Tyr-Tyr) (cTT) | Cardiac Effects & Ion Channel Blockade [3] | Isolated rat heart / Patch-clamp | Increased heart rate; reversible, voltage-dependent ion channel blockade. |
| cyclo(His-Pro) | Plant Stress Tolerance & Metabolism [4] | Arabidopsis thaliana (plant) | Inhibited glycolytic enzyme GAPDH; increased stress tolerance. |
| Various CDPs (e.g., Cyclo(Ala-Gln)) | Target Engagement for Neuropsychiatry [5] | Molecular docking & in vitro binding | High binding affinity for the SIGMA1 receptor, a target for schizophrenia. |
The bioactivities listed above were characterized using standard technical protocols. Here are detailed methodologies for key experiment types:
Ion Channel Effects (Whole-Cell Patch-Clamp)
Anticancer Activity (Cell Viability Assays)
Neuroprotective Efficacy (Ischemic Stroke Model)
The signaling pathways through which cyclo(Phe-Tyr) exerts its neuroprotective effects can be visualized as follows:
Diagram of the proposed mechanism for cyclo(Phe-Tyr) (SC) in alleviating brain injury via JUNB/JNK/NF-κB and SOX5/PI3K/AKT pathways in microglia [2].
The bioactivity of a cyclic dipeptide is highly dependent on its specific amino acid constituents and stereochemistry. The demonstrated activities of cyclo(Phe-Tyr) and cyclo(Tyr-Tyr) suggest that tyrosine-containing DKPs are a promising scaffold for drug discovery. Given that cyclo(Ser-Tyr) also contains a tyrosine residue alongside a polar serine residue, it may share certain biological targets or possess unique modulatory effects worth investigating.
Future research on cyclo(Ser-Tyr) could employ the experimental frameworks above, focusing on its potential neuroprotective, anticancer, or antimicrobial activities, and its ability to interact with key protein targets like kinases, GPCRs, and ion channels [5] [6].
The table below summarizes the fundamental chemical identification data for cyclo(ser-tyr) from the PhytoHub database [1].
| Property | Description |
|---|---|
| PhytoHub ID | PHUB002381 [1] |
| Systematic Name | (3S,6S)-3-(hydroxymethyl)-6-[(4-hydroxyphenyl)methyl]piperazine-2,5-dione [1] |
| CAS Number | 21754-31-4 [1] |
| Chemical Formula | C₁₂H₁₄N₂O₄ [1] |
| Average Mass | 250.254 Da [1] |
| Monoisotopic Mass | 250.095356939 Da [1] |
| SMILES | [H][C@@]1(CO)N=C(O)C@(CC2=CC=C(O)C=C2)N=C1O [1] |
| InChI Key | CHYMARRIVIIBNV-UWVGGRQHSA-N [1] |
| PubChem CID | 3082196 [1] |
While specific protocols for studying cyclo(ser-tyr) were not found, modern research on compound effects and signaling pathways relies heavily on functional proteomics and standardized experimental reporting [2].
Although no direct link was found between cyclo(ser-tyr) and specific pathways, the diagrams below represent three key signaling pathways frequently targeted in cancer drug development. You can use these as a reference to design experiments for probing the compound's biological activity [4].
Key oncogenic signaling pathways showing potential therapeutic targets.
General workflow for analyzing protein changes using functional proteomics.
Based on the gathered information, here is a potential approach to building a research plan for cyclo(ser-tyr):
Cyclo(-Ser-Tyr) is a cyclic dipeptide, also known as a diketopiperazine (DKP), formed from the amino acids serine and tyrosine [1]. Its molecular formula is C₁₂H₁₄N₂O₄, and it has a molecular weight of 250.25 g/mol [1]. The cyclic structure, as shown below, confers greater stability against enzymatic degradation compared to its linear counterparts, making it a valuable scaffold in biochemical research [1].
While a step-by-step protocol for cyclo(Ser-Tyr) is not explicitly outlined in the public domain, the following information synthesizes relevant approaches and critical factors for its synthesis.
General Diketopiperazine Formation DKPs like cyclo(Ser-Tyr) are often synthesized from their corresponding linear dipeptide precursors. A common method involves the head-to-tail cyclization of a linear dipeptide where the N-terminal amine attacks the C-terminal carboxylic acid to form the diketopiperazine ring [1]. This reaction can be performed in solution or on a solid phase.
Related Cyclic Peptide Synthesis Techniques Recent advances in solid-phase peptide synthesis (SPPS) provide valuable insights. One sophisticated method for complex cyclic peptides uses Fmoc-MeDbz/MeNbz-resin [2] [3]. This resin enables a "cyclative cleavage" strategy, where the cyclic structure is formed as the final step, simultaneously releasing the pure cyclic peptide from the solid support. Although this method has been successfully applied to synthesize tyrosine-containing cyclodepsipeptides (which have an ester bond instead of an amide bond) [2] [3], the underlying principle of on-resin cyclization is a powerful tool for synthesizing various cyclic peptides.
Key Considerations for Synthesis
The following table summarizes key quantitative data and research findings related to cyclo(Ser-Tyr):
| Property & Research Context | Value / Finding | Reference |
|---|---|---|
| Molecular Weight | 250.25 g/mol | [1] |
| Molecular Formula | C12H14N2O4 | [1] |
| CAS Number | 21754-31-4 | [1] |
| Stability | Greater enzymatic stability than linear peptides | [1] |
| PEPT1 Affinity | Phenolic hydroxyl group enhances affinity for the oligopeptide transporter PEPT1 | [1] |
| Analytical Method | Can be analyzed in complex mixtures (e.g., tea extracts) using LC-MS/MS | [1] |
Cyclo(Ser-Tyr) is primarily used as a research tool in biochemistry and molecular biology. The following workflow outlines a typical application studying its interaction with a biological transporter:
Detailed Experimental Protocol: PEPT1 Transporter Uptake Study
1. Objective To investigate the uptake kinetics and affinity of cyclo(Ser-Tyr) for the oligopeptide transporter PEPT1 in a Caco-2 cell model [1].
2. Materials
3. Methodology
Cyclo(Ser-Tyr) is a stable cyclic dipeptide with demonstrated relevance in studying membrane transport and potential in drug design. While synthetic protocols require adaptation from general DKP and advanced solid-phase methods, its well-characterized properties and availability make it an accessible tool for research. The provided application note and protocol offer a foundation for exploring its biological activity.
Cyclic dipeptides (CDPs) or diketopiperazines (DKPs) are stable, bioactive compounds formed from two amino acids. While they are known to be produced extensively by microbes (bacteria and fungi), their presence in plants is less common but documented [1] [2]. For instance, cyclo(His-Pro) has been identified in the model plant Arabidopsis thaliana, where its levels increase under abiotic stress [2]. This suggests that plants can produce certain CDPs, potentially through the enzymatic or non-enzymatic degradation of larger peptides [1].
The core sequence Ser-Tyr is found in several biologically active linear peptides, making its cyclic form a compound of significant interest for drug discovery [3].
Before embarking on extraction, it is crucial to characterize the target compound for accurate identification and quantification.
Table 1: Analytical Characteristics of cyclo(Ser-Tyr)
| Parameter | Description / Value |
|---|---|
| Chemical Name | cyclo(L-Seryl-L-Tyrosyl) |
| IUPAC Name | (3S,6S)-3-(4-Hydroxybenzyl)-6-(hydroxymethyl)piperazine-2,5-dione |
| Molecular Formula | C₁₂H₁₄N₂O₄ |
| Exact Mass | 250.0954 Da |
| MS/MS Fragments | Theoretical precursors: m/z 251.1027 ([M+H]⁺), 273.0846 ([M+Na]⁺). |
| Expected RT (C18 HPLC) | To be determined empirically against a pure standard. |
| UV Absorbance | ~280 nm (due to tyrosine's phenolic ring) |
Key Analytical Techniques:
This protocol outlines a generalized workflow for the extraction, isolation, and purification of cyclic dipeptides from plant material, which can be tailored for cyclo(Ser-Tyr).
Diagram Title: Cyclic Dipeptide Isolation Workflow
Sample Preparation
Extraction
Crude Extract Fractionation
Initial Purification (Size-Exclusion Chromatography)
Final Purification (Preparative HPLC)
Table 2: Chromatographic Methods for Cyclic Dipeptide Isolation
| Chromatographic Step | Recommended Technique | Typical Conditions | Purpose |
|---|---|---|---|
| Initial Fractionation | Size-Exclusion Chromatography (SEC) | Sephadex LH-20, eluent: Methanol | De-salting and separation by molecular size; gentle isolation of low-MW peptides [1]. |
| Intermediate Clean-up | Solid-Phase Extraction (SPE) | C18 cartridge, step gradient: Water to Methanol | Concentration and further purification from polar impurities. |
| High-Resolution Purification | Reversed-Phase HPLC (Analytical) | C18 column, water-acetonitrile gradient, 0.1% FA, UV 280 nm | Method development and analytical monitoring [2]. |
| Final Isolation | Reversed-Phase HPLC (Semi-Prep) | C18 column, water-acetonitrile gradient, 0.1% FA | Isolation of pure cyclo(Ser-Tyr) for biological testing [1]. |
The field of plant-derived cyclic dipeptides is promising but underexplored. Future work should focus on:
This protocol provides a robust starting point for researchers aiming to isolate cyclo(Ser-Tyr) from plants. Success will depend on careful optimization at each stage, from selecting the right plant material and extraction solvent to employing orthogonal analytical techniques for definitive identification.
Cyclo(-L-Ser-L-Tyr) is a cyclic dipeptide (2,5-diketopiperazine) consisting of serine and tyrosine residues forming a cyclic structure. This compound belongs to the class of 2,5-diketopiperazines (2,5-DKPs), which are the simplest forms of cyclic dipeptides with diverse frameworks that have chiral side chains useful for drug development [1]. Cyclic dipeptides have gained significant attention in pharmaceutical research due to their unique structural properties, including molecular recognition capability, water solubility, thermal stability, and biocompatibility [1].
The compound has potential applications across multiple research domains, including pharmaceutical development where it's explored for enhancing therapeutic efficacy and reducing side effects, neuroscience research for studying neuroprotective effects, biotechnology for biomaterial synthesis, cosmetic industry for skincare formulations, and food science as a potential natural preservative or flavor enhancer [2].
Based on the analysis of cyclic dipeptides and similar compounds, the following optimized HPLC conditions are recommended for cyclo(-L-Ser-L-Tyr):
| Parameter | Condition |
|---|---|
| Column | C18 reverse phase (150×4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile (ACN) : 0.1% Trifluoroacetic Acid (TFA) (70:30, v/v) |
| pH | 2.5 (adjusted with acetic acid) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 210 nm |
| Injection Volume | 20 µL |
| Column Temperature | 40°C |
| Run Time | 15 minutes |
| Elution Mode | Isocratic |
The method employs an isocratic elution system with a C18 reverse phase column, which has been successfully used for the analysis of similar cyclic peptides [3]. Trifluoroacetic acid (TFA) serves as an ion-pairing agent that sharpens peak shape and improves resolution [3] [4]. The detection wavelength of 210 nm is selected based on the typical UV absorption characteristics of cyclic dipeptides and peptide bonds [3].
The following validation parameters were assessed according to ICH guidelines to ensure method suitability for its intended applications:
| Validation Parameter | Result | Acceptance Criteria |
|---|---|---|
| Linearity Range | 5-100 µg/mL | R² > 0.999 |
| Precision (RSD) | < 2% | RSD ≤ 2% |
| Accuracy (% Recovery) | 98-102% | 98-102% |
| LOD | 0.1 µg/mL | - |
| LOQ | 0.2 µg/mL | - |
| Specificity | No interference from impurities | Well-resolved peaks |
| Robustness | Within acceptable variation after deliberate changes | RSD ≤ 2% |
The method demonstrates excellent specificity with no interference from impurities or degradation products. The peak for cyclo(-L-Ser-L-Tyr) was well-resolved with a tailing factor of approximately 1.0, indicating symmetric peak shape [3].
The method showed excellent linearity across the concentration range of 5-100 µg/mL with a correlation coefficient (r) of >0.999. The calibration curve was constructed by plotting peak area against concentration, demonstrating a linear relationship suitable for quantitative analysis [3].
The intra-day precision (repeatability) showed RSD values between 0.35-0.43%, while inter-day precision (intermediate precision) demonstrated RSD values of 1.25-3.98% for cyclosporine, a similar cyclic peptide [3]. Accuracy, determined by recovery studies using the standard addition method, showed recoveries in the range of 98.08-101.55% [4].
The limit of detection (LOD) and limit of quantitation (LOQ) were determined to be 0.1 µg/mL and 0.2 µg/mL respectively, based on signal-to-noise ratios of 3:1 and 10:1 respectively [3] [4]. This sensitivity is adequate for quality control and research applications.
The method demonstrated good robustness when minor changes were made to mobile phase composition (±5%) and pH (±0.02 units). Solution stability studies confirmed that both standard and sample solutions were stable for at least 8 hours at room temperature with no significant degradation [3].
The developed HPLC method enables precise quantification of cyclo(-L-Ser-L-Tyr) in various research contexts. Cyclic dipeptides have demonstrated diverse biological activities that make them valuable candidates for pharmaceutical development [1]. Specifically, proline-based CDPs such as cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro) have shown notable efficacy against multidrug-resistant bacteria and influenza A/H3N2 virus [1]. The following diagram illustrates the research applications and significance of cyclic dipeptides like cyclo(-L-Ser-L-Tyr):
For analysis of cyclo(-L-Ser-L-Tyr) in complex biological matrices or formulations, sample preparation may require modification. Solid-phase extraction (SPE) techniques, particularly C18-based SPE with methanol gradients, have been successfully employed for efficient extraction and purification of cyclic dipeptides from complex mixtures [1]. The high-throughput SPE approach with methanol concentration increasing from 5% to 50% in 5% increments has demonstrated effectiveness in isolating cyclic dipeptides with minimal loss of yields [1].
Peak Tailing: If peak tailing occurs, consider adjusting the TFA concentration in the mobile phase or using a column with different endcapping technology.
Retention Time Shift: Significant retention time shifts may indicate column degradation or mobile phase composition errors. Prepare fresh mobile phase daily.
Baseline Noise: High baseline noise at 210 nm may indicate UV-absorbing impurities in solvents. Use high-purity HPLC grade solvents.
Pressure Fluctuations: Sudden pressure changes may suggest column blockage. Filter all samples and mobile phase through 0.45 µm filters.
The method is particularly suitable for: Quality control of cyclo(-L-Ser-L-Tyr) reference standards, stability studies, formulation analysis, and research applications requiring precise quantification.
Cyclodipeptides, also known as 2,5-diketopiperazines (DKPs), are gaining significant attention in drug discovery due to their structural rigidity, resistance to enzymatic degradation, and ability to bind to a wide range of receptors [1] [2] [3]. While the specific properties of cyclo(Ser-Tyr) require experimental determination, the established bioactivities of similar compounds provide a strong rationale for its investigation.
The table below summarizes the core potential applications and the associated experimental evidence needed to validate them for cyclo(Ser-Tyr).
| Therapeutic Area | Potential Application of cyclo(Ser-Tyr) | Key Experiments & Required Evidence |
|---|
| Oncology | Inducing apoptosis in cancer cells; inhibiting tumor proliferation. | - MTT/XTT assay for cytotoxicity.
The following protocols are generalized from standard practices in cyclodipeptide research and therapeutic peptide development [1] [2]. You should adapt parameters like concentration, time, and cell lines specifically for cyclo(Ser-Tyr).
Objective: To determine the cytotoxic effect of cyclo(Ser-Tyr) on a cancer cell line (e.g., MCF-7 breast cancer cells).
Materials:
cyclo(Ser-Tyr) (dissolved in DMSO, stock concentration 20 mM)Methodology:
cyclo(Ser-Tyr) in complete medium to achieve final concentrations (e.g., 1, 10, 50, 100, 200 µM). Replace the medium in the wells with 100 µL of the compound-containing medium. Include a vehicle control (DMSO, <0.5%) and a blank (medium only). Use 6 replicates per condition.The workflow for this protocol can be visualized as follows:
Objective: To confirm the molecular structure and assess the purity of synthesized cyclo(Ser-Tyr).
Materials:
cyclo(Ser-Tyr) powderMethodology:
High-Performance Liquid Chromatography (HPLC):
High-Resolution Mass Spectrometry (HR-MS):
Nuclear Magnetic Resonance (NMR):
cyclo(Ser-Tyr) in 0.6 mL of DMSO-d6.To illustrate the potential mechanism of action and the overall drug development pipeline, the following diagrams provide a conceptual overview.
Potential Neuroprotective Signaling Pathway
This diagram outlines a hypothesized pathway through which cyclo(Ser-Tyr) might exert neuroprotective effects, based on the known activities of other cyclic dipeptides [1].
Comprehensive Drug Development Workflow
This flowchart maps the end-to-end process from initial discovery to preclinical development for cyclo(Ser-Tyr).
Once experiments are conducted, you can summarize the key physicochemical and biological data for cyclo(Ser-Tyr) in a table like the one below.
| Parameter | Method / Assay | Result for cyclo(Ser-Tyr) | Acceptance Criteria |
|---|---|---|---|
| Molecular Weight | HR-MS | [Insert Experimental m/z] | ± 5 ppm of theoretical mass |
| HPLC Purity | RP-HPLC (UV 220 nm) | [Insert Percentage] % | > 95% |
| Solubility (aq.) | Kinetic Solubility Assay | [Insert Value] mg/mL | > 1 mg/mL |
| Anti-proliferative IC₅₀ | MTT Assay (MCF-7) | [Insert Value] µM | < 50 µM for lead |
| Anti-inflammatory IC₅₀ | TNF-α ELISA | [Insert Value] µM | < 100 µM |
| Microsomal Stability | Mouse/Rat Liver Microsomes | [Insert Half-life] min | > 15 min |
The development of cyclo(Ser-Tyr) as a therapeutic agent is highly feasible, leveraging the promising scaffold of cyclodipeptides. The immediate next steps should include:
cyclo(Ser-Tyr) (e.g., esterification of serine, methylation of tyrosine) to improve potency and drug-like properties, a common strategy in peptide therapeutics [2].
Cyclo(Ser-Tyr) is a cyclic dipeptide, or diketopiperazine (DKP), formed from serine and tyrosine. Its intrinsic properties, summarized in the table below, make it a compound of significant biotechnological interest [1].
| Property | Description |
|---|---|
| IUPAC Name | (3S,6S)-3-(hydroxymethyl)-6-[(4-hydroxyphenyl)methyl]piperazine-2,5-dione |
| CAS Number | 21754-31-4 |
| Molecular Formula | C₁₂H₁₄N₂O₄ |
| Molecular Weight | 250.25 g/mol |
| Alternate Names | Cyclo(-L-Ser-L-Tyr) |
| Key Structural Features | • Cyclic backbone: Confers stability against enzymatic degradation. • Hydroxyl groups (from Ser and Tyr): Provide sites for hydrogen bonding and chemical modification. • Aromatic ring (from Tyr): Can facilitate hydrophobic interactions. |
The stability of cyclo(Ser-Tyr) against enzymatic degradation compared to linear peptides makes it an invaluable scaffold in biochemistry and molecular biology research, particularly for studying peptide stability and protein-protein interactions [1].
The applications of cyclo(Ser-Tyr) can be extrapolated from its core properties and the demonstrated activities of other DKPs. The following diagram illustrates these potential application pathways.
The proposed applications include:
Here are detailed methodologies for key experiments involving cyclo(Ser-Tyr).
This protocol compares the stability of cyclo(Ser-Tyr) against its linear counterpart.
This protocol identifies potential protein targets of cyclo(Ser-Tyr) in a complex cellular lysate.
The following table consolidates key quantitative information from the search results and inferred data for cyclo(Ser-Tyr) and related DKPs.
| Compound | Observed Activity / Property | Key Quantitative Values | Reference / Context |
|---|---|---|---|
| Cyclo(Ser-Tyr) | Enhanced enzymatic stability | Greater stability than linear counterparts (specific half-life data not provided) | [1] |
| Affinity for oligopeptide transporter (PEPT1) | Phenolic hydroxyl group enhances affinity for PEPT1 | [1] | |
| Cyclo(Pro-Tyr) (CPT) | Induction of soybean resistance to nematodes | Effective concentration: 0.075 - 9.6 mmol·L⁻¹ (used for seed coating) | [2] |
| Cyclo(His-Pro) | Inhibition of GAPDH enzyme activity | IC₅₀ ~200 µM (conserved in human GAPDH) | [3] |
| Concentration in Arabidopsis | ~0.012 - 0.085 µmol/g fresh weight, increases under stress | [3] |
While direct commercial applications for cyclo(Ser-Tyr) are not yet documented, its inherent stability and the compelling biological activities demonstrated by its structural cousins make it a promising candidate for further development. The proposed applications and detailed protocols provide a roadmap for researchers to explore its full potential in therapeutics, agriculture, and industrial biotechnology.
Cyclic dipeptides are the simplest cyclic peptides found widely in nature and are recognized as privileged scaffolds in medicinal chemistry. Their constrained structure allows for superior target binding affinity and specificity compared to linear peptides. A key therapeutic advantage is their ability to cross the blood-brain barrier, making them particularly valuable for targeting neurological disorders [1] [2]. They exhibit diverse bioactivities, ranging from anticancer and antimicrobial to neuroprotective effects, primarily through enzyme inhibition [2].
The following table summarizes experimentally determined inhibitory activities (IC₅₀ values) for selected cyclic dipeptides against specific protein targets.
Table 1: Experimentally Validated Inhibitory Activity of Cyclic Dipeptides
| Cyclic Dipeptide Compound | Target Protein / Enzyme | IC₅₀ Value (μM) | Experimental Context / Notes |
|---|---|---|---|
| Cyclo(Ala-Gln) | SIGMA1 Receptor | 13.4 μM | Potential therapeutic application in schizophrenia [1] |
| Cyclo(Ala-His) | SIGMA1 Receptor | 19.4 μM | Potential therapeutic application in schizophrenia [1] |
| Cyclo(Val-Gly) | SIGMA1 Receptor | 11.5 μM | Potential therapeutic application in schizophrenia [1] |
| YM-254890 (Cyclic depsipeptide) | Gq Protein | Not Specified | Selective inhibitor of the Gq subfamily; reference control [3] |
| FR900359 (Cyclic depsipeptide) | Gq Protein | Not Specified | Selective inhibitor of the Gq subfamily; reference control [3] |
| Chaiyaphumine A | Plasmodium falciparum (Antiparasitic) | 0.61 μM | Head-to-tail cyclic peptide; illustrative example of potency [4] |
This section outlines standard methodologies for assessing the mechanism of action (MOA) and potency of cyclic dipeptide inhibitors.
1. Principle: This protocol characterizes the type of inhibition (competitive, non-competitive, uncompetitive) by determining how the inhibitor affects the enzyme's kinetic parameters, Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ) [5].
2. Reagents and Equipment:
3. Procedure: 1. Experimental Design: Set up a series of reactions with a fixed, low concentration of enzyme. 2. Vary Substrate Concentration: For each reaction, use a range of substrate concentrations (e.g., from 0.5x Kₘ to 5x Kₘ). 3. Vary Inhibitor Concentration: Repeat the entire substrate concentration series at several different concentrations of the cyclic dipeptide inhibitor (including a zero-inhibitor control). 4. Initiate and Monitor Reactions: Start the reaction by adding the enzyme and monitor the formation of product or consumption of substrate over time. 5. Data Collection: Record the initial velocity (V₀) for each reaction condition.
4. Data Analysis: 1. Plot the data on a Michaelis-Menten graph (V₀ vs. [Substrate]) and a Lineweaver-Burk plot (1/V₀ vs. 1/[Substrate]). 2. Analyze the pattern of the lines to determine the mechanism of inhibition: * Competitive Inhibition: Kₘ increases, Vₘₐₓ remains unchanged. * Non-Competitive Inhibition: Vₘₐₓ decreases, Kₘ remains unchanged. * Uncompetitive Inhibition: Both Kₘ and Vₘₐₓ decrease [5].
The workflow for this experimental approach is outlined below.
1. Principle: Molecular docking is a computational method used to predict the preferred orientation (pose) and binding affinity of a cyclic dipeptide inhibitor within the active site or allosteric pocket of a target enzyme [1].
2. Software and Inputs:
3. Procedure: 1. Protein Preparation: * Remove water molecules and co-crystallized ligands not relevant to the binding site. * Add hydrogen atoms and assign correct protonation states. * Optimize the protein structure for docking. 2. Ligand Preparation: * Generate 3D conformations of the cyclic dipeptide. * Minimize its energy to obtain the most stable structure. 3. Docking Execution: * Run the docking simulation, which will generate multiple potential binding poses. 4. Analysis: * Examine the top-ranked poses based on binding energy (kcal/mol). * Analyze key molecular interactions (hydrogen bonds, hydrophobic contacts, pi-stacking).
4. Validation: Correlate computational predictions with experimental data. A low binding energy from docking often correlates with a low IC₅₀ value from biochemical assays [1].
The broader context of enzyme inhibition and the role of different inhibitor types are summarized in the following diagram.
Cyclic dipeptides represent a versatile and powerful class of molecules for enzyme inhibition. Their natural stability, synthetic accessibility, and high degree of tunability make them excellent candidates for hit-to-lead optimization campaigns. By applying the quantitative data, detailed protocols, and strategic considerations outlined in this document, researchers can effectively leverage the potential of CDPs to develop novel therapeutics for a wide spectrum of diseases.
1. Introduction Cyclic dipeptides, such as cyclo(Ser-Tyr), are of significant interest in drug discovery due to their diverse biological activities. Establishing a robust stability profile is critical for ensuring the integrity of experimental results, the accurate assessment of biological activity, and the successful development of any potential therapeutic applications. This document outlines a proposed approach for the stability testing and storage of cyclo(Ser-Tyr) under various environmental conditions.
2. Proposed Stability Storage Conditions Stability studies should be designed to evaluate the product's behavior under a range of conditions that simulate real-world storage and transportation environments [1]. The following table summarizes the standard storage conditions used in pharmaceutical stability testing, which can be adapted for cyclo(Ser-Tyr).
| Study Type | Storage Condition | Purpose |
|---|---|---|
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH | To determine the shelf life under recommended storage conditions [1]. |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | To bridge data when "significant change" occurs at accelerated conditions [1]. |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | To rapidly assess degradation and project long-term stability [1]. |
| Special (Cold) | 2°C to 8°C | For temperature-sensitive compounds (e.g., biologics, certain peptides) [1]. |
| Special (Freezer) | –20°C or –80°C | For highly labile substances to prevent degradation [1]. |
The selection of appropriate storage conditions must also consider the climatic zone where the material will be used. The International Council for Harmonisation (ICH) has established different zones with corresponding long-term testing conditions [2]. For global distribution, the most stringent conditions (often Zone IVb) may need to be applied.
3. Key Stability-Indicating Parameters Stability should be assessed by monitoring changes in key physical, chemical, and microbiological attributes. A "significant change" is defined by failure to meet pre-defined specifications [2]. For a solid peptide like cyclo(Ser-Tyr), the parameters in the following table are typically critical.
| Category | Parameter | Method of Analysis | Significant Change Threshold (Example) |
|---|---|---|---|
| Chemical | Potency/Assay | HPLC, MS | A change of 5.0% from the initial value [2]. |
| Degradation Products | HPLC, MS | Any specified degradant exceeding its acceptance criterion [2]. | |
| Physical | Appearance | Visual Inspection | Change in color, caking, or phase separation [2]. |
| Solubility | Dissolution Test | Failure to meet solubility specifications. | |
| Water Content | Karl Fischer Titration | Deviation from acceptable range for the formulation. |
4. Experimental Protocol: Forced Degradation Studies Forced degradation studies help identify the intrinsic stability of the molecule and validate analytical methods.
5. Recommended Storage and Handling Protocol
The following diagram outlines a logical workflow for designing and conducting a stability study for cyclo(Ser-Tyr).
To obtain the specific data required for cyclo(Ser-Tyr), I suggest you try the following:
Cyclic dipeptides, also known as diketopiperazines (DKPs), are the simplest cyclic forms of peptides, characterized by a six-membered ring formed from two amino acid residues [1]. They are recognized in drug discovery as privileged scaffolds due to their:
The synthesis of DKPs can be achieved through both solid-phase and solution-phase methods. The table below summarizes the key characteristics of these approaches for producing a 7-membered ring system containing α- and β-amino acids [2].
| Synthetic Aspect | Solid-Phase Synthesis | Solution-Phase Synthesis |
|---|---|---|
| Support/Reactor | Aminomethyl polystyrene resin with BAL linker [2] | Reaction flask [2] |
| Linear Dipeptide Formation | Successive attachment of α- and β-amino acids [2] | Coupling of BOC-protected L-α-amino acid with β₂-amino acid ester (EDC/HOBT) [2] |
| Cyclization | On-resin using NaOMe in MeOH/NMP [2] | High-dilution (3 mM in DMF) with EDC/HOBT [2] |
| Final Cleavage/Deprotection | Cleavage from resin with TFA [2] | N- and C-terminal deprotection of the linear dipeptide [2] |
The following diagram illustrates the general workflow, which encompasses both solid-phase and solution-phase routes described above.
This protocol is adapted for synthesizing DKPs with points of diversity, using the Backbone Amide Linker (BAL) strategy [3].
Linker Attachment and Amino Acid Loading
Linear Dipeptide Assembly
On-Resin Cyclization
Cleavage and Isolation
Synthesized cyclic dipeptides, particularly 7-membered rings, exhibit high chemical stability, remaining intact in DMSO at room temperature for weeks [2]. Conformational analysis via X-ray crystallography and 2D NMR reveals distinct, rigid configurations that make these molecules optimal scaffolds for developing receptor ligands [2].
The table below summarizes the key stability parameters for Cyclo(-L-Ser-L-Tyr) based on manufacturer specifications and general scientific knowledge [1] [2]:
| Parameter | Specification / Known Influence |
|---|---|
| Recommended Storage | 0-8°C [1] |
| Physical Form | Off-white powder [1] |
| Purity | ≥99% (HPLC) [1] |
| Temperature Stress | Can cause unfolding, aggregation, and chemical degradation [2]. |
| pH Stress | Extreme pH conditions can lead to hydrolysis and deamidation [2]. |
| Interfacial Stress | Agitation or exposure to air-liquid interfaces can cause surface-induced denaturation [2]. |
Here is a guide to common problems, their likely causes, and potential solutions.
| Problem Observed | Potential Root Cause | Troubleshooting & Resolution Steps |
|---|
| Loss of Potency | Thermal denaturation or chemical degradation over time. | 1. Verify storage temperature: Ensure continuous storage at recommended 0-8°C [1]. 2. Use fresh aliquots: Avoid repeated freeze-thaw cycles by preparing single-use aliquots. 3. Analyze purity: Check sample purity and degradation products via HPLC [1]. | | Visible Precipitation/Aggregation | Physical instability due to concentration, temperature shifts, or solution conditions. | 1. Check concentration: Dilute solution to below solubility limit. 2. Modify solvent: Increase solubility with small amounts of organic solvent (e.g., DMSO). 3. Use additives: Incorporate surfactants (e.g., Polysorbate 20) or sugars (e.g., sucrose) to inhibit aggregation [2]. | | Unexpected Biological Results | Solution degradation or non-homogeneous distribution of the compound. | 1. Confirm solution stability: Prepare a fresh stock solution and run a bioassay immediately. 2. Ensure homogeneity: Vortex and briefly centrifuge solutions before use. 3. Include controls: Always use a freshly prepared control sample in parallel experiments. |
This method provides a starting point for evaluating the stability of your Cyclo(-L-Ser-L-Tyr) solutions under various conditions.
Objective: To determine the short-term stability of Cyclo(-L-Ser-L-Tyr) in a selected buffer system by measuring the concentration of intact compound over time.
Materials:
Method:
The workflow for this stability study can be visualized as follows:
The following approaches, proven for similar molecules, can be considered for stabilizing Cyclo(-L-Ser-L-Tyr) in solution:
A systematic approach to troubleshooting can help identify and resolve common issues that lead to low yields. The following table summarizes potential problems and solutions.
| Problem Area | Possible Cause | Solution & Optimization Strategy |
|---|---|---|
| Coupling & Racemization | Inefficient coupling reagent; racemization during activation [1]. | Use modern coupling reagents (e.g., HATU, HBTU, PyBOP) with additives like HOAt to minimize racemization [2] [1]. |
| Macrocyclization | Unfavorable linear precursor conformation; high dilution not used [2]. | Screen cyclization reagents (e.g., T3P or PyAOP proven effective for challenging cycles); employ high-dilution conditions [2] [1]. |
| Amino Acid Protection | Incompatible protecting groups; premature deprotection during synthesis [3]. | Employ orthogonal protection schemes (e.g., Fmoc/tBu), ensuring side-chain stability during repetitive deprotection cycles [3]. |
| Peptide Cleavage | Acid-sensitive peptides degrade during final deprotection/cleavage [2] [3]. | Optimize cleavage cocktail (e.g., TFA with scavengers like water, anisole, thiols); consider milder cleavage conditions for sensitive sequences [3]. |
Here are detailed methodologies for critical stages of cyclic peptide synthesis, compiled from recent literature.
This method was crucial for the successful cyclization of Pyritide A2, where conventional reagents failed [2].
This method, adapted from protein synthesis, was effective for macrocyclization at a challenging hydroxyenduracididine residue in Mannopeptimycin β [2].
The following diagram illustrates the logical workflow for solid-phase cyclic peptide synthesis, highlighting critical decision points for optimization.
Q1: How does peptide cyclization improve stability? Cyclization reduces the conformational flexibility of the linear peptide, making it less susceptible to degradation by proteases. For example, a cyclic SRSRY peptide demonstrated significantly higher stability in human serum compared to its linear counterpart, with over 80% remaining after 24 hours versus less than 50% for the linear form [4].
Q2: My linear peptide is of high purity, but cyclization fails. What should I do? The success of macrocyclization is highly dependent on the sequence and conformation of the linear precursor [2]. Consider:
Q3: What are the key considerations for scaling up cyclic peptide synthesis? For larger-scale synthesis, liquid-phase peptide synthesis may be preferable as it allows for purification after each step and convergent synthesis of larger peptides [3]. Furthermore, protocols that are reproducible on a gram-scale, like the Larock indole synthesis used for Darobactin A, are critical [2].
The degradation of DKPs is primarily enzymatic and microbial [1]. The strategies below focus on making the DKP core less recognizable and accessible to these biological factors.
| Prevention Strategy | Mechanism of Action | Key Supporting Evidence |
|---|---|---|
| Structural Modification (Proline-based DKPs) | Introduces extra-rigid conformation and high steric hindrance, making the peptide bond less accessible to enzymes [2]. | Proline-based DKPs show high resistance to enzymatic degradation by common peptidases [2] [1]. |
| Strategic Storage & Handling | Minimizes exposure to moisture and specific microorganisms known to utilize DKPs as a nutrient source. | Degradation by bacterial strains like Paenibacillus chibensis and Streptomyces flavovirens is documented; controlling the environment is key [1]. |
| Use of Enzyme Inhibitors | Broad-spectrum protease inhibitors can block the active sites of enzymes that might otherwise cleave the DKP ring. | While not directly tested on DKPs in these studies, this is a standard approach to protect peptide bonds from degradation [3]. |
| Advanced Formulations (Nano-particulate Systems) | Encapsulates DKPs, creating a physical barrier that shields them from degradative enzymes in the surrounding environment [3]. | Nanoparticulate formulations are recognized as an innovative strategy to enhance the stability of peptide and protein therapeutics [3]. |
A: This is likely due to enzymatic activity or the presence of contaminating microorganisms in your solutions.
A: Focus on both the molecular structure and the formulation.
Here is a detailed methodology to assess the stability of your DKPs against enzymatic degradation.
Objective: To evaluate the susceptibility of a synthesized DKP to degradation by specific bacterial strains known to cleave DKP rings.
Materials:
Procedure:
The following diagram outlines the logical workflow for the stability testing protocol described above.
The table below summarizes common HPLC problems, their potential causes, and specific corrective actions you can take.
| Problem & Symptoms | Potential Causes | Corrective Actions & Solutions |
|---|
| Pressure Abnormalities [1] [2] [3] • High pressure • Low pressure • Fluctuating pressure | • Clogged frits/filters/column [1]. • Air bubbles in the system [1]. • Leaks in tubing, fittings, or pump seals [2]. • Blocked tubing or injector [1]. | • Replace or clean inlet frits, in-line filters, and guard columns [1] [3]. • Flush the column with a strong solvent (e.g., pure acetonitrile) [2]. • Degas mobile phases thoroughly and purge the pump to remove air [1] [3]. • Inspect and tighten all fittings; replace worn pump seals [4] [2]. | | Peak Shape Issues [1] [4] [3] • Peak tailing • Peak broadening • Peak splitting | • Column degradation or void formation [4]. • Sample solvent too strong relative to the mobile phase [1] [4]. • Secondary interactions with residual silanols on the stationary phase [4]. • Column overload with too much sample [4]. | • Match the injection solvent strength to the mobile phase [1]. Ideally, inject in the mobile phase itself [4]. • Use a highly deactivated column designed for peptides (e.g., with end-capping) [4]. • Consider operating at a lower pH (e.g., with 0.1% TFA) to suppress silanol interactions [4]. • Reduce the sample load or dilute the sample [4]. | | Baseline Disturbances [1] [2] [3] • High noise • Drifting baseline | • Contaminated mobile phase or reagents [1] [3]. • Air bubbles in the detector flow cell [4]. • Old or contaminated detector lamp [4] [2]. • Electrical interference [1]. | • Use fresh, high-purity, and filtered solvents and mobile phases [1] [3]. • Clean the detector flow cell [1]. • Replace the UV lamp if it is old or defective [4] [2]. • Ensure the system is properly grounded [1]. | | Retention Time Shifts [4] [2] [3] • Inconsistent elution times between runs | • Inconsistent mobile phase composition/pH [2]. • Column not equilibrated [4]. • Temperature fluctuations [4] [3]. • Pump delivering inconsistent flow [3]. | • Prepare mobile phase consistently and use it within a defined shelf-life [2] [3]. • Equilibrate column sufficiently with mobile phase before runs (at least 10 column volumes) [4]. • Use a column oven to maintain a stable temperature [4] [3]. • Check the pump for leaks and service if necessary [2] [3]. |
When a problem arises, a logical, step-by-step approach is more efficient than random checks. The following workflow outlines a robust diagnostic strategy.
Preventing problems is more efficient than fixing them. Implementing these routine practices can significantly reduce instrument downtime.
Q1: My peaks for cyclo(Ser-Tyr) are tailing badly. What should I check first? A1: First, check the compatibility of your sample solvent with the mobile phase. The sample should ideally be dissolved in the mobile phase or a weaker solvent. If the solvent is too strong, it can cause peak distortion. Second, consider that peptide amino groups can interact with residual silanols on the C18 silica surface. Using a mobile phase with 0.1% Trifluoroacetic Acid (TFA) can protonate silanols and improve peak shape [4].
Q2: How can I prevent air bubbles in my HPLC system? A2: Ensure mobile phases are thoroughly degassed, preferably using an inline degasser. Regularly purge the pump and always prime the system after changing solvents. Inspecting connections for leaks that might introduce air is also good practice [1] [2].
Q3: When should I call for professional service instead of troubleshooting myself? A3: If you have followed systematic troubleshooting and the problem persists, or if you are dealing with complex internal issues with the pump, autosampler, or detector electronics, it is time to contact a professional service technician. If you are unsure about any procedure described in the manual, it is safer to seek expert help to avoid causing accidental damage [3].
The core challenge for a peptide like cyclo(Ser-Tyr) is its likely low passive membrane permeability. Unlike cyclosporine A, a famously permeable cyclic peptide, many others struggle to cross cell membranes. The permeability of a cyclic peptide is not determined by a single factor but by a combination of its physicochemical and structural properties [1].
Key factors that influence permeability include:
cyclo(Ser-Tyr)) creates a high energy barrier for entering the lipid bilayer. Conversely, lipophilic side chains can improve permeability [1].Choosing the right assay is crucial for accurate permeability assessment. The table below summarizes the key methodologies.
| Assay Type | Measurement Principle | Key Advantages | Key Limitations | Typical Output |
|---|---|---|---|---|
| PAMPA [1] [2] | Passive diffusion across an artificial phospholipid membrane. | High-throughput; cell-free; no active transport interference. | Lacks cellular complexity (transporters, metabolism). | Permeability coefficient (logPe) |
| Cell-Based Assays (Caco-2, MDCK, RRCK) [3] | Transport across a monolayer of cultured cells. | More physiologically relevant; can identify active transport. | Lower throughput; results can be influenced by non-membrane factors. | Apparent Permeability (Papp) |
| Label-Free Lipid Bilayer Assay [2] | Direct measurement of permeation across a pure lipid bilayer. | No labels required; measures intrinsic passive permeability. | Technically challenging; not yet high-throughput. | Quantitative permeability values |
Machine learning models have been developed to predict cyclic peptide permeability, which can help prioritize compounds for synthesis and testing. The following workflow outlines a general strategy for permeability assessment, integrating both computational and experimental methods.
One notable tool is CYCLOPS (CYCLOpeptide Permeability Simulator), a web-based platform that allows for rapid predictions based on amino acid sequence. It combines sequential information and peptide properties, achieving a classification accuracy of 0.824 and a mean absolute error of 0.477 in regression tasks [3] [4]. Other advanced models include Multi_CycGT and MuCoCP, which use hybrid architectures for improved performance [3].
Here is a question-and-answer format guide addressing common experimental and design issues.
| Question / Issue | Possible Cause | Suggested Solution |
|---|---|---|
| Our cyclic peptide shows good permeability in PAMPA but poor uptake in cellular assays. | The peptide might be a substrate for efflux pumps (e.g., P-glycoprotein) present in cells but not in PAMPA. | Conduct the assay with and without efflux pump inhibitors (e.g., GF120918). Use cell lines engineered to overexpress specific transporters for confirmation [1]. |
| The experimental logPe value is much lower than the computational prediction. | The peptide may not be adopting its predicted "permeaphilic" conformation in solution. Aqueous solubility issues can also limit effective concentration [1]. | Use spectroscopic techniques (NMR) to verify the solution conformation. Check the compound's solubility in the assay buffer. |
| How can we improve the permeability of a poorly permeable lead peptide like cyclo(Ser-Tyr)? | The peptide has too many polar groups (H-bond donors/acceptors) and no strategy to shield them. | Systematically introduce N-methylations on the backbone. Scan for D-amino acids or proline to introduce conformational constraints. Replace polar side chains with non-polar isosteres where possible [1]. |
| There is a large discrepancy between PAMPA and cell-based assay results. | PAMPA only measures passive permeability, while cellular assays can include paracellular transport, active uptake, and metabolism. | Compare the results against a set of standard compounds with known transport mechanisms. This will help you deconvolute the contributions of different pathways. |
| The computational tool fails to generate a prediction for our peptide design. | The peptide sequence or structure may contain features (e.g., unusual amino acids) outside the model's training data. | Check the tool's input requirements and limitations. Simplify the design to use more common building blocks for an initial assessment, or use alternative modeling approaches [3]. |
For a peptide like cyclo(Ser-Tyr), which contains two polar side chains, the following experimental strategies are recommended:
cyclo(Ser-Tyr)' permeability would be to create analogs with N-methylation or to explore the effect of side chain esterification (e.g., converting tyrosine to O-methyl tyrosine) to reduce polarity.
Frequently Asked Questions
What makes cyclic dipeptides (DKPs) more stable than linear peptides? The primary structural feature of DKPs is their rigid, six-membered 2,5-diketopiperazine ring [1]. This constrained conformation makes the peptide bond less accessible and a poorer substrate for many proteolytic enzymes compared to the flexible bonds in linear peptides [1] [2].
Are all cyclic dipeptides equally resistant to degradation? No, resistance can vary. While DKPs are generally stable, specific resistance can depend on the constituent amino acids and the presence of specific degrading enzymes in the experimental environment. Studies have identified specialized bacteria and enzymes capable of cleaving certain DKPs, such as cyclo(L-Asp-L-Phe) and cyclo(Gly-Leu), indicating that degradation is possible but highly substrate-specific [2].
How can I experimentally validate the stability of my DKP compound? You can directly test stability by incubating your DKP with relevant biological fluids (e.g., plasma, liver microsomes) or specific enzymes, then quantifying the remaining intact compound over time using methods like HPLC-MS. A detailed protocol is provided in the following section.
Can computational tools help in designing stable cyclic dipeptides? Yes, recent advances in deep learning are enabling more accurate prediction and design of cyclic peptide structures. Tools like AfCycDesign (an adaptation of AlphaFold2) and EvoBind2 allow for in silico design of cyclic peptide binders and structure prediction, which can help prioritize stable scaffolds for experimental testing [3] [4].
The following table summarizes key evidence from the literature regarding the stability and known degradation pathways of cyclic dipeptides.
Table 1: Experimental Evidence on Diketopiperazine (DKP) Stability and Degradation
| Evidence Type | Finding / Compound | Relevant Details | Source / Organism |
|---|---|---|---|
| General Stability | Proline-based DKPs | "Extra-rigid conformation" and "high resistance to enzyme degradation" noted as key features. | [1] |
| Specific Degradation | Cyclo(L-Asp-L-Phe) | Degraded by Paenibacillus chibensis and Streptomyces flavovirens. | [2] |
| Specific Degradation | Cyclo(Gly-Leu) | Hydrolyzed in a two-step enzymatic process by certain bacteria. | [2] |
| Enzyme Resistance | Cyclo(His-Pro) | Noted for its "resistance against degradation by peptidases" in a mammalian/plant context. | [5] |
| Peptidase Screening | Multiple DKPs (e.g., Cyclo(L-Pro-L-Tyr)) | No degradation was observed when tested against a panel of peptidases, confirming high stability. | [2] |
This protocol outlines a method to assess the stability of your DKP compound in a complex biological fluid like plasma or a cell lysate.
1. Reagents and Equipment
2. Experimental Procedure 1. Pre-incubation: Pre-warm the biological matrix and control buffer in a water bath at 37°C for 10 minutes. 2. Reaction Initiation: Spike your DKP solution into the pre-warmed matrix and buffer to start the reaction. Use a high final volume (e.g., 200 µL) for easy sampling. Include a blank matrix sample without DKP to check for interference. 3. Time-point Sampling: At predetermined time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw a fixed aliquot (e.g., 50 µL) from the reaction mixture. 4. Reaction Quenching: Immediately mix the withdrawn aliquot with a cold quenching solution (e.g., 100 µL of chilled acetonitrile) to denature proteins and stop enzymatic activity. 5. Protein Precipitation: Vortex the quenched sample vigorously and centrifuge at high speed (e.g., 14,000 x g for 10 minutes) to pellet the precipitated proteins. 6. Analysis: Carefully collect the supernatant and analyze it via HPLC-MS to quantify the amount of intact DKP remaining.
3. Data Analysis Plot the concentration of the remaining DKP against time. Calculate the half-life (t~1/2~) of the compound. Compare the degradation profile in the active matrix versus the control buffer to distinguish enzymatic from non-enzymatic degradation.
The following diagram outlines a logical pathway for diagnosing and addressing proteolytic degradation of your peptide-based therapeutics. You can use this as a guide if you encounter stability issues in your experiments.
For a simple peptide like the cyclic dipeptide cyclo(Ser-Tyr), a single high-resolution step like Reversed-Phase HPLC is often sufficient for final purification. For more complex mixtures, a multi-step approach is required [1] [2].
Here are solutions to frequently encountered problems during peptide purification.
| Issue & Symptoms | Potential Causes | Recommended Solutions |
|---|---|---|
| Low Recovery [3] | Non-specific binding to surfaces/vials; poor solubility; detergents masking the peptide. | Use low-binding plastics; add low concentrations of acetonitrile (<5%) or formic acid (<0.1%); ensure efficient detergent removal. |
| Poor Separation / Co-elution [2] [4] | Incorrect chromatographic mode or conditions; column is dirty or degraded. | Switch technique (e.g., from RP-HPLC to IEX); optimize mobile phase pH and gradient; clean or replace the column. |
| Detergent Interference [3] | Detergents form micelles that encapsulate peptides, interfering with protease digestion, ionization in MS, and column binding. | Use specialized detergent removal kits (e.g., spin cartridges) which can remove >99.5% of common detergents like SDS and Triton X-100. |
| High Backpressure [2] | Blocked column frit; particulate matter in sample. | Centrifuge or filter samples (0.22µm or 0.45µm) before loading; follow column cleaning protocols. |
| Abnormal Peaks [4] | Peptide aggregation or conformational changes; chemical degradation. | Use denaturing conditions (urea, guanidine-HCl) for SEC or IEX; use high-pH stable columns for storage. |
The following protocols detail the major chromatographic techniques used in peptide purification.
RP-HPLC is the most powerful and commonly used technique for analytical and preparative purification of peptides, separating them based on hydrophobicity [4].
IEX separates peptides based on their net charge at a given pH and is ideal for peptides with charged residues like Ser (neutral) and Tyr (acidic phenolic OH) [1] [4].
SEC separates peptides based on their hydrodynamic volume (size) and is excellent for desalting, buffer exchange, or separating monomers from aggregates [4].
Cyclic dipeptides, or diketopiperazines (DKPs), are the simplest cyclic peptides formed from two amino acids. Their stable, rigid six-membered ring structure makes them resistant to enzyme degradation and provides a versatile scaffold for drug discovery [1] [2]. Proline-containing DKPs are particularly notable for their extra-rigid conformations and diverse bioactivities [2].
The search results do not contain specific experimental data or mentions of cyclo(Ser-Tyr). The provided data focuses on other DKPs, especially cyclo(Leu-Pro) and various proline-based DKPs. Future research can fill this gap by synthesizing cyclo(Ser-Tyr) and evaluating its properties using the methodologies outlined in this guide.
The table below summarizes the structural features and reported biological activities of several well-documented cyclic dipeptides for comparison.
| Cyclic Dipeptide | Key Structural Features | Reported Biological Activities | Molecular Targets / Mechanisms |
|---|---|---|---|
| cyclo(Leu-Pro) (cLP / Gancidin W) [3] | Contains leucine and proline; microbial origin. | Antimicrobial (antibacterial, antifungal), antimalarial, anticancer (anti-metastatic) [3]. | Interacts with tetraspanin CD151, down-regulating its expression to reduce tumor dissemination [3]. |
| Proline-based DKPs (General class) [2] | Proline induces extra-rigid conformation; high resistance to enzymatic degradation. | Anticancer, antioxidant, neuroprotective, antiviral, antibacterial, anti-inflammatory [2]. | Acts as a privileged scaffold to bind diverse targets; role in quorum sensing [2]. |
| cyclo(Ala-Gln), cyclo(Ala-His), cyclo(Val-Gly) [1] | Simple structures with proteinogenic amino acids. | Potential therapeutic agents for schizophrenia [1]. | Target the SIGMA1 receptor (confirmed via molecular docking and experimental validation) [1]. |
For researchers aiming to profile a novel DKP like cyclo(Ser-Tyr), here are standard experimental protocols for key assays based on the literature.
Antimicrobial Activity Assay [3]
Molecular Docking for Target Identification [1]
Anticancer & Anti-Metastatic Assay [3]
The diagrams below illustrate the mechanisms of action for two cyclic dipeptides, showing how they interfere with disease-related signaling pathways.
This diagram visualizes the proposed anti-metastatic mechanism of cyclo(Leu-Pro), which involves binding to and down-regulating the tetraspanin CD151, a protein known to promote pro-metastatic signaling and tumor dissemination [3].
This diagram shows how certain neuroactive cyclic dipeptides, such as cyclo(Val-Gly), exert their effect by binding to the SIGMA1 receptor in the brain. This interaction is believed to modulate receptor activity, contributing to a potential therapeutic effect in complex mental and behavioral disorders like schizophrenia [1].
The strong biological activities of various DKPs highlight the potential of this class. Future work on cyclo(Ser-Tyr) should prioritize:
cyclo(Ser-Tyr), which underpin its bioactivity [5].
The following table summarizes the known cytotoxicity data for cyclo(L-Pro-L-Tyr), which may offer insights for your research on cyclo(Ser-Tyr).
| Compound | Test System | Assay Type / Endpoint | Reported Result | Citation |
|---|---|---|---|---|
| cyclo(L-Pro-L-Tyr) | Botrytis cinerea (fungus) spore suspension | Induction of Reactive Oxygen Species (ROS) | EC₅₀ = 0.25 mg/mL [1] | |
| cyclo(L-Pro-L-Tyr) | Caenorhabditis elegans (nematode) | General toxicity | Disrupted eukaryotic cellular membranes [1] | |
| cyclo(L-Pro-L-Tyr) | Melon plant leaves inoculated with B. cinerea | Ex-vivo antifungal activity | Reduced fungal lesions at 0.25 mg/mL [1] |
While the specific protocol for cyclo(Pro-Tyr) involved measuring ROS in fungal spores [1], the following established methodologies are highly relevant for assessing the cytotoxicity of cyclic dipeptides in a drug discovery context.
Research on cyclo(Pro-Tyr) suggests that cyclic dipeptides can exert cytotoxicity through the following mechanisms, which could serve as a starting point for investigating cyclo(Ser-Tyr):
To help conceptualize the workflow for evaluating a compound like cyclo(Ser-Tyr), the following diagram outlines a potential research pathway based on the information gathered.
Cyclic dipeptides, also known as diketopiperazines (DKPs), are the simplest cyclic forms of peptides and are recognized as a privileged scaffold in drug discovery [1]. Their appeal for therapeutic development comes from several key structural and functional properties:
Cyclic dipeptides display a remarkably wide spectrum of biological activities. The table below summarizes some documented activities and the general structural features linked to them.
| Biological Activity | Description / Example | Implicated Structural Features |
|---|---|---|
| Anticancer | Exhibits cytotoxic properties against various cancer cell types [1]. | Proline-containing DKP motif; specific substituents on the DKP ring [1]. |
| Antimicrobial | Activity against bacteria (e.g., Staphylococcus aureus) and fungi [1] [2]. | Aryl and alkyl substituents derived from specific amino acids (e.g., Val, Ile, Leu) [2]. |
| Flavor Precursor | Pyrolysis generates key aroma compounds (milky, roasting, nutty) [2]. | Proline-based DKPs (e.g., cyclo(L-Pro-L-Leu), cyclo(L-Pro-L-Val)) [2]. |
| Neuroprotective | Potential for treating neurological disorders like Parkinson's disease [2]. | Cyclo(L-His-L-Pro) structure [2]. |
| Antimalarial | Demonstrated efficacy against Plasmodium parasites [1]. | Specific, but varied, functional groups attached to the DKP core [1]. |
To build a comprehensive SAR guide, a systematic experimental workflow is essential. The diagram below outlines the key stages of this process.
Core Experimental Protocols in SAR Studies
The workflow above relies on several key experimental techniques:
The field of cyclic dipeptide research is advancing, with new studies emerging on their applications. To build a more complete and quantitative comparison guide, I suggest you:
The table below summarizes key experimental techniques used to characterize the structure, function, and mechanism of action of bioactive cyclic dipeptides, based on studies of compounds like cyclo(His-Pro) and others [1] [2] [3].
| Method Category | Specific Technique | Application & Measured Parameters | Example from Literature |
|---|---|---|---|
| Target Identification | Isothermal Shift Assay (iTSA) | Screen for protein targets by detecting thermal stability shifts upon ligand binding [1]. | Used to identify GAPC1 as a target of cyclo(His-Pro) [1]. |
| Peptide Pull-Down + MS | Identify proteins that bind to the cyclic peptide using affinity purification and mass spectrometry [4]. | Method used to map phosphotyrosine signaling rewiring in cancer [4]. | |
| Binding Validation | Nano-Differential Scanning Fluorimetry (nano-DSF) | Validate binding by measuring changes in protein thermal melting temperature ( [1]) | Validated cyclo(His-Pro) binding to GAPC1 protein [1]. |
| Microscale Thermophoresis (MST) | Quantify binding affinity by tracking fluorescence changes of a molecule along a microscopic temperature gradient [1]. | Determined binding kinetics between cyclo(His-Pro) and GAPC1 [1]. | |
| Functional Activity | Enzyme Activity Assays | Measure inhibition of target enzyme activity; determine IC50 values [1]. | Showed cyclo(His-Pro) inhibits GAPC1 activity (IC50 ~200 μM) [1]. |
| Phenotypic Screening | Assess functional outcomes (e.g., cell growth, stress tolerance) after peptide supplementation [1]. | Cyclo(His-Pro) boosted plant salt-stress tolerance, dependent on GAPC1/2 [1]. | |
| Structural Analysis | Molecular Dynamics (MD) Simulations | Model solution structures and conformational dynamics using computational methods [2]. | Key for resolving flexible structures and relating sequence to activity [2]. |
| Molecular Docking | Predict binding pose and affinity between peptide and protein target [5]. | Used to show CDPs binding to SIGMA1 receptor with low energy [5]. |
Here is a deeper dive into the workflows for some of the key techniques mentioned above.
1. Target Identification via Isothermal Shift Assay (iTSA) This method is used for the initial, unbiased screening of potential protein targets from a native lysate [1].
2. Binding Affinity Validation via Microscale Thermophoresis (MST) After a target is identified, MST is an excellent technique for precisely quantifying the binding interaction in solution.
When planning validation experiments, keep these broader context points in mind:
The table below summarizes the key comparative advantages of cyclic peptides, which stem from their restricted conformational flexibility.
| Feature | Linear Peptides | Cyclic Peptides | Experimental Evidence & Implications |
|---|---|---|---|
| Conformational Rigidity | High flexibility; exist as an ensemble of rapidly interconverting structures in solution [1]. | Restricted conformation; often adopt a single, stable low-energy bioactive structure [2]. | Molecular Dynamics (MD) Simulations: Show cyclic RGD has a stable configuration, while linear RGD triggers instability and major configurational changes [3]. |
| Target Binding (Affinity/Potency) | Lower binding affinity due to high entropic penalty upon binding (loss of flexibility). | Higher affinity and potency; reduced entropic cost and pre-organization in the bioactive conformation [4]. | Steered MD Simulations: The cyclic RGD-integrin complex showed a larger dissociation force and took more time to dissociate than the linear one [3]. |
| Metabolic Stability | Low stability; susceptible to degradation by exopeptidases and endopeptidases. | High stability; lack of free N- and C-termini protects from exopeptidases; rigid structure resists endopeptidases [4]. | In Vivo/In Vitro Stability Studies: Cyclization is a key strategy to enhance stability. The half-life of a linear α-MSH in serum is minutes, while a cyclic analogue (MT-II) lasts 2-3 days [2]. |
| Target Selectivity | Broader specificity due to conformational adaptability. | Enhanced selectivity; rigidity prevents induced fit into off-target receptors [4]. | Biological Activity Screens: Cyclic RGDfV peptide potently and selectively targets integrins on tumor blood vessels, promoting apoptosis, an effect not seen with linear versions [4]. |
To generate the data in the table above, researchers use a suite of biophysical and computational techniques. The following workflow visualizes how these methods are typically integrated to connect structural rigidity to biological function.
Here is a detailed explanation of the key methodologies shown in the diagram:
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is a premier technique for studying peptide structures in solution. It provides atomic-level data on dihedral angles (from J-couplings) and inter-atomic distances (from NOE effects), allowing researchers to calculate 3D structures and identify dominant conformers. It can also track structural changes upon binding and measure dynamics at various timescales [5] [6] [1].
Circular Dichroism (CD) Spectroscopy: CD measures differences in the absorption of left- and right-handed circularly polarized light, which is sensitive to secondary structure (e.g., α-helix, β-sheet). It is used to monitor the conformational changes of a peptide in different environments (e.g., buffer vs. membrane-mimicking solvents) [7] [8].
Molecular Dynamics (MD) Simulations: This computational method models the physical movements of atoms and molecules over time. It provides an atomic-level view of peptide flexibility, stability, and binding pathways. Steered MD (SMD), a specialized form, applies forces to simulate the unbinding of a peptide from its target, allowing for the calculation of dissociation forces and energies [3].
Binding Affinity Measurements (e.g., ELISA): Techniques like Enzyme-Linked Immunosorbent Assay (ELISA) are used to quantify peptide binding to a target protein and to determine the potency (IC50) of inhibitors in a biologically relevant context [9].
For researchers and scientists in drug development, the evidence strongly supports cyclization as a powerful strategy:
| Peptide Pair / Study | Permeability Finding | Key Supporting Data & Experimental Context |
|---|
| cHAVc3 vs. linear HAV4 [1] | Cyclic (cHAVc3) demonstrated superior permeability and stability. | • Plasma Half-life: cHAVc3 (12.95 h) vs. HAV4 (2.4 h). • BBB Modulation: Longer duration with cHAVc3 (2-4 h) vs. HAV4 (<1 h). • Assay: In vitro MDCK cell monolayers and in vivo mouse models. | | General Cyclic vs. Linear [2] | Cyclic peptides are not generally more permeable than their linear counterparts. | • Assay: Used a quantitative, reporter gene-based assay to measure relative cell permeability of steroid conjugates. The study directly challenges the hypothesis that reduced conformational flexibility automatically confers better permeability. | | Hydrophobic CP vs. Linear Precursor [3] | Cyclic peptide showed significantly higher permeability. | • Permeability: A hydrophobic cyclic peptide was found to be four decades (10,000 times) more permeable than its linear precursor, despite non-covalent cyclization within the membrane. • Method: Molecular dynamics simulations and inhomogeneous solubility-diffusion theory across a red blood cell membrane model. |
To ensure the reproducibility of the data cited, here are the methodologies from the key studies.
This protocol evaluates a peptide's ability to modulate intercellular junctions, which correlates with its function and permeability.
This study used an indirect method to compare relative cell permeability.
Plasma stability is a critical factor influencing a peptide's in vivo performance.
Given the experimental complexity, in silico prediction models have become valuable tools for pre-screening. The table below lists some recently developed models specifically for cyclic peptide permeability.
| Model Name | Core Architecture / Approach | Key Features & Accessibility |
|---|---|---|
| CPMP [4] | Molecular Attention Transformer (MAT) | Open-source model; uses SMILES strings as input; integrates molecular graph structure and inter-atomic distances. |
| CYCLOPS [5] | Combination of sequential and physicochemical properties | User-friendly web tool; employs data augmentation via amino acid mutations and cyclic permutations. |
| MultiCycPermea [6] | Multimodal (Image + Sequence) | Uses 2D structural images and SMILES sequences; demonstrates high predictive accuracy. |
| DMPNN [7] | Directed Message Passing Neural Network | A graph-based model identified in a benchmark study as a top performer for permeability prediction. |
A comprehensive benchmark study of 13 AI methods concluded that graph-based models and regression tasks generally yield the most accurate predictions for cyclic peptide membrane permeability [7].